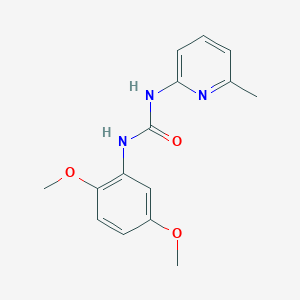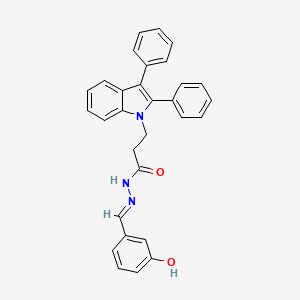
N-(2,5-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea (DMPU) is a widely studied organic compound that has gained attention for its unique properties and potential applications in scientific research. DMPU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 268.33 g/mol.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea is not fully understood. However, it is believed to act as a hydrogen bond acceptor and a Lewis base, which makes it a useful catalyst in various chemical reactions. This compound has also been found to stabilize reactive intermediates, which enhances the yield and selectivity of chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been found to be relatively non-toxic and non-irritating to the skin and eyes. This compound has also been found to be biodegradable, which makes it a promising candidate for environmentally friendly applications.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has several advantages in lab experiments, including its high solubility in organic solvents, its ability to act as a catalyst in various chemical reactions, and its potential applications in drug discovery. However, this compound has some limitations, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the study of N-(2,5-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea. One potential area of research is the development of new synthetic methods for this compound, which could lead to increased availability and lower costs. Another area of research is the study of the biochemical and physiological effects of this compound, which could lead to the development of new applications in biotechnology and environmental science. Additionally, the use of this compound as a catalyst in various chemical reactions could be further explored, with the aim of developing new and more efficient synthetic methods for the production of pharmaceuticals and other valuable compounds.
Conclusion:
In summary, this compound is a unique organic compound that has gained attention for its potential applications in scientific research. It has been found to be a useful solvent, catalyst, and reagent in various chemical reactions, and has potential applications in drug discovery. While there is still much to learn about the mechanism of action and biochemical and physiological effects of this compound, it is clear that this compound has a promising future in the field of scientific research.
Méthodes De Synthèse
N-(2,5-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea can be synthesized using various methods, including the reaction of 2,5-dimethoxyaniline with 6-methyl-2-pyridinecarboxylic acid, followed by the reaction with urea in the presence of a dehydrating agent. Another method involves the reaction of 2,5-dimethoxyaniline with 6-methyl-2-pyridinecarboxylic acid chloride, followed by the reaction with urea. Both methods result in the formation of this compound with high yield and purity.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in scientific research. It has been used as a solvent, a catalyst, and a reagent in various chemical reactions. This compound has been found to be a useful additive in the synthesis of peptides, where it enhances the yield and purity of the final product. Additionally, this compound has been used as a reagent in the synthesis of heterocyclic compounds, which have potential applications in drug discovery.
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-5-4-6-14(16-10)18-15(19)17-12-9-11(20-2)7-8-13(12)21-3/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPFSWLPFDPBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl 7-ethyl-3-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B5434395.png)
![2-amino-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5434403.png)
![(3aR*,5S*,6S*,7aS*)-2-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5434409.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)-N-methylurea](/img/structure/B5434414.png)
![N-butyl-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5434417.png)
![ethyl {3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5434427.png)
![1-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5434437.png)
![N-[1-(methylsulfonyl)piperidin-4-yl]-2,1-benzisoxazole-3-carboxamide](/img/structure/B5434453.png)
![[rel-(1R,3S)-3-({4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}carbonyl)cyclopentyl]amine hydrochloride](/img/structure/B5434469.png)
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5434475.png)
![5-acetyl-N-[(2-methylphenyl)(pyridin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B5434482.png)